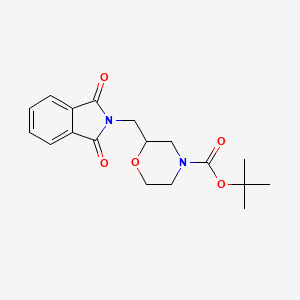
tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate
説明
“tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate” is a chemical compound with the molecular formula C18H22N2O5 . It is a derivative of isoindoline, a bicyclic compound consisting of a benzene ring fused to a seven-membered nitrogen-containing ring .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate” includes a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains an isoindoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a seven-membered nitrogen-containing ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 346.38 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available from the current data .科学的研究の応用
Synthesis and Chemical Applications
Click Chemistry for Amino Acid Derivatives : Patil & Luzzio (2017) demonstrated the use of a tert-butyl derivative in click chemistry for synthesizing triazolylalanine analogues. This process involves selective alkylation and click reactions, leading to a range of N-isoindolinyl-1,2,3-triazolylalanine derivatives as free carboxylic acids, which are significant in the development of unnatural amino acid derivatives (Patil & Luzzio, 2017).
Hydroformylation of Oxazoline Derivatives : Kollár & Sándor (1993) reported on the hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, yielding formyl products important for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).
Antimicrobial Amides Synthesis : Nagavelli et al. (2014) synthesized new amides of Thiomorpholine carboxylate, showing moderate to good antibacterial and antifungal activity. This research highlights the potential of tert-butyl derivatives in developing new antimicrobial agents (Nagavelli et al., 2014).
Applications in Organic Chemistry and Material Science
Synthesis of Cyclohexadienes : Komissarov et al. (1991) explored the unusual synthesis and thermochromic properties of novel sterically hindered cyclohexadienes, demonstrating the role of tert-butyl derivatives in creating materials with unique thermal properties (Komissarov et al., 1991).
Crystal Structure Analysis : Wang et al. (2011) studied the crystal structure of a tert-butyl morpholine carboxylate compound, providing insights into molecular interactions and structural characteristics vital for the development of new chemical entities (Wang et al., 2011).
Solar Cell Improvement : Wu et al. (2009) utilized carboxylated cyanine dyes, containing tert-butyl derivatives, in dye-sensitized solar cells to enhance photoelectric conversion efficiency. This research demonstrates the application of these compounds in renewable energy technologies (Wu et al., 2009).
Novel Synthesis and Pharmacological Insights
Chemoselective Tert-Butyloxycarbonylation : Ouchi et al. (2002) discussed the use of a novel tert-butoxycarbonylation reagent for chemoselective reactions, highlighting the versatility of tert-butyl derivatives in organic synthesis (Ouchi et al., 2002).
p38alpha MAP Kinase Inhibitor Study : Regan et al. (2003) explored the structure-activity relationships of a tert-butyl pyrazolyl compound, providing valuable information for the development of treatments for autoimmune diseases (Regan et al., 2003).
Safety and Hazards
作用機序
Target of action
The compound contains an indole nucleus, which is a common structure in many bioactive compounds . Compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that “(N-BOC-Morpholin-2-yl)methyl phthalimide” could potentially interact with a variety of cellular targets.
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways that “(N-BOC-Morpholin-2-yl)methyl phthalimide” might affect. Given the wide range of activities associated with indole derivatives , it’s likely that the compound could influence multiple pathways.
Result of action
The molecular and cellular effects of “(N-BOC-Morpholin-2-yl)methyl phthalimide” would depend on its specific targets and mode of action. As mentioned, indole derivatives can have a wide range of biological activities , so the compound could potentially have diverse effects at the molecular and cellular level.
特性
IUPAC Name |
tert-butyl 2-[(1,3-dioxoisoindol-2-yl)methyl]morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-18(2,3)25-17(23)19-8-9-24-12(10-19)11-20-15(21)13-6-4-5-7-14(13)16(20)22/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEBKFZXBQXUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2609922.png)
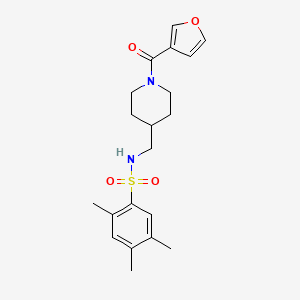
![2-Chloro-N-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide](/img/structure/B2609924.png)
![3-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B2609926.png)
![7-[(2-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione](/img/structure/B2609932.png)

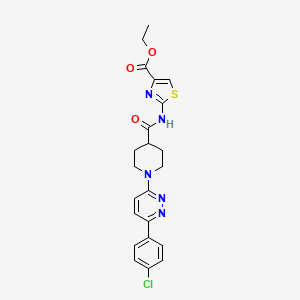
![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2609937.png)
![furan-2-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2609938.png)
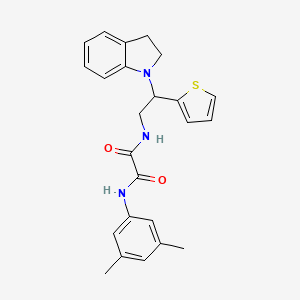
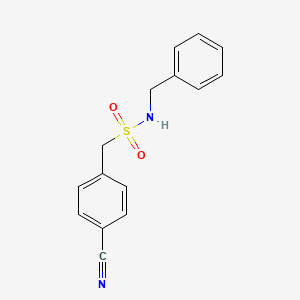
![2-[(4-Chlorophenyl)methylsulfanyl]-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one](/img/structure/B2609941.png)
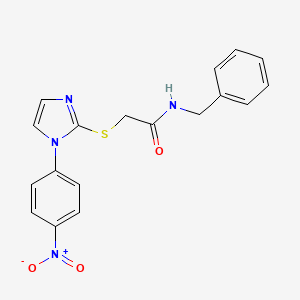
![Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2609944.png)